molecular formula C15H28N2O2 B2738638 Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate CAS No. 2248405-23-2

Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate

Cat. No.: B2738638
CAS No.: 2248405-23-2
M. Wt: 268.401
InChI Key: NEFVEQAQCILRJB-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate is a chemical compound with the molecular formula C15H28N2O2. It is known for its unique spirocyclic structure, which consists of a spiro junction between a piperidine and a cyclohexane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen atoms.

    Substitution: Formation of new compounds with different functional groups replacing the tert-butyl carbamate group.

Scientific Research Applications

Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(1-azaspiro[4.5]dec-3-yl)carbamate
  • Tert-butyl N-(1-azaspiro[5.6]dodecan-3-yl)carbamate
  • Tert-butyl N-(1-azaspiro[4.4]nonan-3-yl)carbamate

Uniqueness

Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate is unique due to its specific spirocyclic structure, which provides distinct chemical and biological properties compared to other similar compounds. Its larger ring size and specific spatial arrangement allow for unique interactions with molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-10-15(16-11-12)8-6-4-5-7-9-15/h12,16H,4-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFVEQAQCILRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCCCCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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